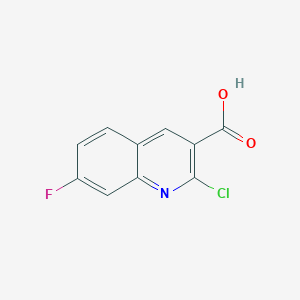
2-Chloro-7-fluoroquinoline-3-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Study
2-Chloro-7-fluoroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. The compound has been used as a precursor in the synthesis of fluoroquinolone-based 4-thiazolidinones, demonstrating significant antibacterial and antifungal activities (Patel & Patel, 2010). Novel 7-haloanilino-8-nitrofluoroquinolone derivatives synthesized from this compound have also shown promising antibacterial properties against gram-positive strains (Al-Hiari et al., 2011).
Antioxidative Properties
The compound has been involved in studies related to its antioxidative effects. 7-Fluoro-4-hydroxyquinoline, synthesized by decarboxylation of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (a compound related to 2-Chloro-7-fluoroquinoline-3-carboxylic acid), showed significant antioxidant properties, suggesting its potential as an antioxidant drug (Liu et al., 2002).
Metalation and Functionalization Studies
The compound has been a subject in the study of metalation and functionalization sequences. Research involving mono- and disubstituted 2-bromo-3-fluoroquinolines, which can be converted into 3-fluoroquinoline-2-carboxylic acids and other derivatives, revealed excellent yields and introduced new functional groups at specific positions of the quinoline structure (Ondi et al., 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that fluoroquinolones, a class of compounds to which this molecule belongs, primarily target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, including 2-Chloro-7-fluoroquinoline-3-carboxylic acid, act by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth.
Biochemical Pathways
By analogy with other fluoroquinolones, it can be inferred that the compound interferes with bacterial dna replication by inhibiting dna-gyrase . This inhibition disrupts the supercoiling process, leading to DNA damage and ultimately bacterial cell death.
Pharmacokinetics
The compound’s molecular weight (22561 g/mol ) suggests that it may have good bioavailability, as molecules under 500 g/mol are generally well-absorbed.
Result of Action
Based on the mode of action of fluoroquinolones, it can be inferred that the compound leads to bacterial cell death by causing dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-7-fluoroquinoline-3-carboxylic acid. For instance, the compound should be stored at room temperature to maintain its stability. Furthermore, the compound’s efficacy may be influenced by factors such as pH, presence of other compounds, and specific characteristics of the bacterial strain.
Eigenschaften
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)3-5-1-2-6(12)4-8(5)13-9/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGHQQPGIMHFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoline-3-carboxylic acid | |
CAS RN |
1017157-81-1 | |
| Record name | 2-chloro-7-fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



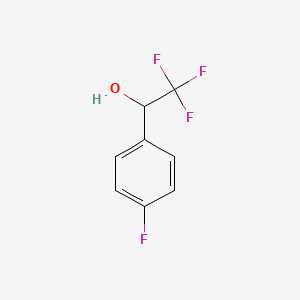


![2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B3024406.png)

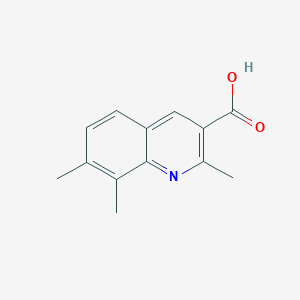

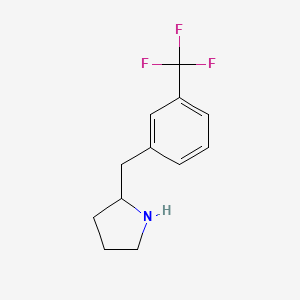

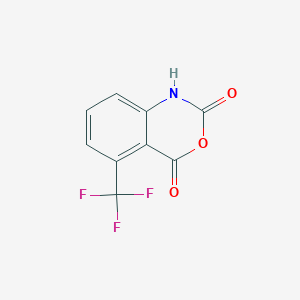
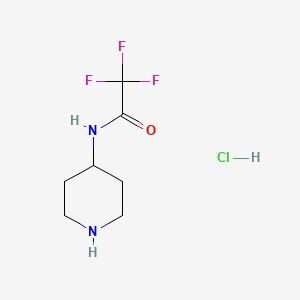
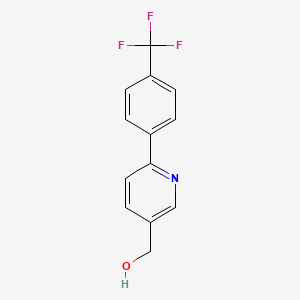
![6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3024421.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)